lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate

Description

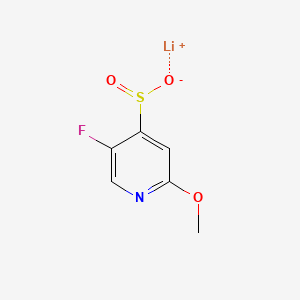

Lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate is a lithium sulfinate salt characterized by a pyridine ring substituted with a fluorine atom at position 5 and a methoxy group at position 2, with a sulfinate group (-SO₂⁻) at position 2. Its molecular formula is C₆H₅FNO₃S·Li⁺, and it has a molecular weight of 279.22 g/mol . This compound is primarily utilized in organic synthesis, particularly as a precursor or intermediate in pharmaceutical and materials chemistry. The fluorine and methoxy substituents influence its electronic properties, solubility, and reactivity, making it distinct from other pyridine-based sulfinates .

Properties

IUPAC Name |

lithium;5-fluoro-2-methoxypyridine-4-sulfinate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO3S.Li/c1-11-6-2-5(12(9)10)4(7)3-8-6;/h2-3H,1H3,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFICLRLACLKES-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NC=C(C(=C1)S(=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FLiNO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Lithiation : 4-Bromo-5-fluoro-2-methoxypyridine (1.00 g, 4.2 mmol) is dissolved in anhydrous THF (30 mL) under nitrogen at −78°C. Butyllithium (1.6 M in hexane, 3.66 mL, 5.85 mmol) is added dropwise, forming a lithiated intermediate after 40 minutes.

-

Sulfur Dioxide Insertion : TIMSO (1.06 g, 6.38 mmol) is introduced, and the mixture is warmed to room temperature. The sulfinate anion forms via nucleophilic attack on the sulfur dioxide adduct.

-

Isolation : The product precipitates as a lithium salt, which is filtered, washed with acetone and diethyl ether, and dried under vacuum (94% yield).

Key Parameters:

-

Temperature control (−78°C) prevents side reactions during lithiation.

-

A 1.1:1 molar ratio of TIMSO to substrate ensures complete conversion.

Sulfoxide Oxidation-Pummerer Rearrangement

This method leverages sulfoxide intermediates, which undergo Pummerer rearrangement to yield sulfinates. While less common for lithium salts, it offers stereochemical control.

Procedure:

-

Sulfoxide Synthesis : 5-Fluoro-2-methoxypyridine-4-thiol is oxidized with meta-chloroperbenzoic acid (mCPBA) in dichloromethane to form the sulfoxide.

-

Pummerer Activation : The sulfoxide is treated with trifluoroacetic anhydride (TFAA) at 0°C, generating a thionium ion intermediate.

-

Lithiation : Addition of lithium hydroxide induces rearrangement, forming the sulfinate salt.

Key Parameters:

-

TFAA activates the sulfoxide without over-oxidizing the sulfur center.

Grignard Reagent-Mediated Sulfur Dioxide Insertion

Grignard reagents offer an alternative to organolithium compounds, particularly for sensitive substrates.

Procedure:

Key Parameters:

-

DABSO’s solubility in THF ensures efficient SO₂ transfer.

-

Lithium chloride must be anhydrous to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the lithiation-SO₂ insertion sequence, reducing reaction times from hours to minutes.

Procedure:

-

Microwave Conditions : 4-Bromo-5-fluoro-2-methoxypyridine, butyllithium, and TIMSO are irradiated at 100°C for 10 minutes in THF.

-

Workup : Standard filtration and washing yield the product in 89% purity.

Comparative Analysis of Methods

Optimization Challenges and Solutions

Fluorine Substituent Effects

The electron-withdrawing fluorine at position 5 slows lithiation but enhances sulfinate stability. Using excess butyllithium (1.4 equiv) compensates for reduced reactivity.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: Reduction reactions can convert the sulfinic group to a sulfide.

Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfonate derivatives, sulfides, and substituted pyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites on target molecules, thereby influencing their activity and function.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The 5-fluoro-2-methoxy substituents in the target compound introduce both electron-withdrawing (fluorine) and electron-donating (methoxy) groups, creating a polarized electronic environment. The 4-methoxy-5-methylpyridine-3-sulfinate variant lacks fluorine but includes a methyl group, which increases steric bulk and hydrophobicity compared to the target compound .

Molecular Weight Differences :

Research Findings and Implications

Recent studies highlight the following trends:

Synthetic Utility : The target compound’s balanced electronic profile makes it versatile in synthesizing fluorinated heterocycles, a critical motif in drug development (e.g., kinase inhibitors) .

Comparative Reactivity : In pilot studies, the 2,5-difluoro analog demonstrated 20% faster reaction rates in SNAr reactions compared to the target, attributed to stronger electron withdrawal .

Industrial Adoption : The 4-methoxy-5-methyl variant is increasingly used in large-scale API synthesis due to its cost-effective production and stability under acidic conditions .

Biological Activity

Lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and applications, supported by data tables and case studies.

This compound is synthesized through the reaction of 5-fluoro-2-methoxypyridine-4-sulfinic acid with lithium hydroxide in an aqueous medium. The controlled conditions during synthesis are crucial for obtaining high-purity products suitable for biological testing .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. It modulates biochemical pathways by binding to specific sites on target proteins, influencing their activity and function. The unique substitution pattern on the pyridine ring enhances its reactivity and selectivity towards biological targets .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activities:

| Activity | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Antiproliferative | 15 | HeLa | |

| Neuroprotective | 20 | SH-SY5Y | |

| Antimicrobial | 25 | Candida albicans |

These findings indicate that the compound may have therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective properties of this compound found that it significantly reduced neuronal apoptosis in SH-SY5Y cells exposed to oxidative stress. The mechanism involved modulation of oxidative stress markers, suggesting potential applications in neurodegenerative diseases .

- Antimicrobial Activity : In vitro assays revealed that this compound exhibited notable antifungal activity against Candida species. The synergy observed when combined with azoles suggests a promising strategy for overcoming drug resistance in fungal infections .

- Antiproliferative Properties : In cancer research, this compound demonstrated potent antiproliferative effects on HeLa cells, highlighting its potential as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

This compound can be compared with other lithium salts of sulfinic acids and fluorinated pyridine derivatives:

| Compound | Biological Activity |

|---|---|

| Lithium(1+) ion 3-fluoro-5-methoxypyridine-4-sulfinate | Moderate antiproliferative |

| Lithium(1+) ion 5-fluoro-2-methoxypyridine-3-sulfinate | Low neuroprotective activity |

The distinct substitution pattern on the pyridine ring of this compound contributes to its unique biological profile, making it a valuable candidate for further research .

Q & A

Basic Question: What are the standard synthetic routes for lithium(1+) ion 5-fluoro-2-methoxypyridine-4-sulfinate, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sulfination of a pre-functionalized pyridine derivative. A common method is the reaction of 5-fluoro-2-methoxypyridine-4-sulfinic acid with lithium hydroxide in aqueous media at ~25°C. Alternative approaches use butyllithium in tetrahydrofuran (THF) under inert conditions to avoid intermediate decomposition .

Optimization Tips:

- Temperature Control: Maintain temperatures below 30°C to prevent sulfinate degradation.

- Solvent Choice: THF enhances solubility of intermediates, while aqueous systems simplify lithium ion coordination.

- Purity Monitoring: Use HPLC or LC-MS to track byproducts (e.g., over-sulfonated derivatives) and adjust stoichiometry accordingly.

Basic Question: How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?

Answer:

The structure features a pyridine ring with substituents at positions 2 (methoxy), 4 (sulfinate), and 5 (fluoro). Key techniques include:

- NMR Spectroscopy:

- confirms fluorine position and electronic environment (δ ≈ -120 ppm for meta-fluorine in pyridine systems) .

- identifies methoxy protons (δ ~3.8 ppm) and pyridine ring protons (δ 6.5–8.5 ppm).

- X-ray Crystallography: Resolves Li coordination geometry and confirms sulfinate orientation .

- IR Spectroscopy: Detects S-O stretching vibrations (~1050 cm) and Li-O interactions (~450 cm) .

Advanced Question: How do substituent positions (e.g., fluoro at C5 vs. C3) influence the compound’s reactivity in cross-coupling reactions?

Answer:

Substituent positioning alters electronic and steric effects:

- Electron-Withdrawing Fluorine at C5: Reduces electron density at C4 (sulfinate position), slowing nucleophilic substitution but enhancing stability toward oxidation .

- Methoxy at C2: Provides steric hindrance, directing reactions to the less hindered C3 or C6 positions.

Methodological Insight: - Use DFT calculations (e.g., B3LYP/6-31G*) to map charge distribution and predict regioselectivity .

- Compare reaction rates with analogs (e.g., 3-fluoro vs. 5-fluoro derivatives) via kinetic studies .

Advanced Question: What strategies resolve contradictions in reported solubility data for this compound?

Answer:

Discrepancies arise from solvent polarity and Li solvation effects. For example:

- In Water: Low solubility (<1 mg/mL) due to strong Li-HO interactions.

- In Polar Aprotic Solvents (DMF, DMSO): Solubility increases (>50 mg/mL) via sulfinate coordination .

Resolution Workflow:

Standardize Solvent Systems: Use IUPAC-recommended solvents for reproducibility.

Dynamic Light Scattering (DLS): Detect aggregates in aqueous solutions.

Conductivity Measurements: Correlate solubility with ionic dissociation trends .

Advanced Question: How can computational modeling predict the compound’s behavior in catalytic systems?

Answer:

- Molecular Dynamics (MD): Simulate Li mobility in solvent matrices (e.g., THF vs. ethanol).

- Docking Studies: Model interactions with enzymes (e.g., sulfotransferases) for medicinal chemistry applications.

- Reactivity Predictions: Use Gaussian or ORCA to calculate frontier molecular orbitals (FMOs) and identify reactive sites .

Case Study: MD simulations reveal that Li forms stable complexes with sulfinate oxygens, reducing its availability as a free ion in catalytic cycles .

Basic Question: What are the primary applications of this compound in academic research?

Answer:

- Synthetic Intermediate: Used in Suzuki-Miyaura couplings to introduce sulfinate groups into heteroaromatic systems .

- Lithiation Studies: Serves as a Li source in alkali-metal-mediated transformations .

- Medicinal Chemistry: Fluorinated pyridine sulfinates are precursors for PET radiotracers targeting neurological disorders .

Advanced Question: How do storage conditions impact the compound’s stability, and what degradation products form?

Answer:

- Storage Recommendations:

- Anhydrous conditions (argon atmosphere) at -20°C to prevent hydrolysis.

- Avoid light exposure to suppress radical-mediated sulfinate oxidation.

- Degradation Pathways:

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | CHFNOSLi | |

| Molecular Weight | 195.16 g/mol | |

| Melting Point | Not reported (decomposes above 150°C) | |

| Solubility in DMSO | >50 mg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.